molecular formula C12H19NO3 B3035249 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 304859-16-3

1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B3035249
CAS No.: 304859-16-3
M. Wt: 225.28 g/mol
InChI Key: IMKQUGUDMBOQPK-UHFFFAOYSA-N
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Description

1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a cyclohexylmethyl group at the 1-position, a ketone at the 5-position, and a carboxylic acid at the 3-position of the pyrrolidine ring. This structure places it within a broader class of 5-oxo-pyrrolidine-3-carboxylic acid derivatives, which are frequently studied for their diverse biological activities and synthetic versatility.

Properties

IUPAC Name

1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKQUGUDMBOQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304859-16-3
Record name 1-(Cyclohexylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304859-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved in its action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name (Substituent at 1-Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Findings Synthesis Highlights References
This compound C₁₂H₁₉NO₃ 237.28 Limited direct data; inferred potential for CNS targeting due to cyclohexylmethyl lipophilicity Not explicitly described; likely involves cyclohexylmethylation of pyrrolidine precursors.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₁₀ClNO₄ 255.66 Antioxidant activity (e.g., DPPH radical scavenging) Synthesized via HCl/H₂O₂ treatment of precursor; derivatives include hydrazides and heterocyclic moieties.
1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid C₁₁H₁₁NO₄ 221.21 Intermediate for hydrazone and pyrazole derivatives Esterification with methanol, followed by hydrazine condensation with aldehydes/ketones.
1-Isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 Not explicitly stated; structural analysis via NMR (δ 7.25–7.50 ppm for aromatic protons) Purified via chromatography; confirmed stereochemistry (2R,3R/2S,3S).
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₁₀FNO₃ 223.20 No activity specified; structural analog for SAR studies Synthesized via nucleophilic substitution or cyclization methods.
1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid C₈H₁₁NO₃ 169.18 Potential monomer for polymer synthesis or prodrug development Allylation of pyrrolidine precursors under acidic/basic conditions.
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid C₁₂H₁₃NO₄ 235.24 No activity specified; used in peptide coupling reactions Benzyl ether formation via alkylation of hydroxylated precursors.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Reference compound for solubility/partition coefficient studies Methylation of pyrrolidine ring followed by oxidation.

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 5-chloro-2-hydroxyphenyl derivative (C₁₁H₁₀ClNO₄) demonstrated significant antioxidant activity, attributed to the electron-withdrawing chlorine and hydroxyl groups enhancing radical scavenging .

Synthetic Flexibility: Derivatives with hydrazide (e.g., compound 3 in ) or ester (e.g., methyl ester in ) functionalities serve as intermediates for further functionalization, enabling the creation of libraries for SAR studies .

Structural Insights :

  • 1-(3-Hydroxyphenyl) derivatives form intramolecular hydrogen bonds, stabilizing the ketone and carboxylic acid groups, which may influence crystallinity and solubility .
  • Fluorophenyl and chlorophenyl substituents alter electronic properties, impacting binding affinities in target proteins .

Biological Activity

1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclohexylmethyl group and an oxo group at the 5-position. Its structural formula can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This structure contributes to its unique chemical reactivity and biological activity, particularly in enzyme interactions.

Synthesis

The synthesis of this compound typically involves the construction of the pyrrolidine framework through various synthetic strategies, including:

  • Cyclization reactions using suitable precursors.
  • Functional group modifications to introduce the cyclohexylmethyl substituent.

These methods ensure high purity and yield, allowing for extensive biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (µM)Notes
This compoundA54924.5Significant reduction in cell viability
CisplatinA54910Standard chemotherapeutic comparison

The compound's mechanism appears to involve the induction of apoptosis and modulation of cell signaling pathways related to cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The following table outlines its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus (MRSA)32 µg/mLEffective against resistant strains
Escherichia coli>128 µg/mLLimited activity observed

These results suggest potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrase isoenzymes, which play critical roles in pH regulation and ion transport within cells. This interaction is crucial for understanding its pharmacological profile and therapeutic potential.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Anticancer Efficacy : In a study involving A549 cells, treatment with this compound at a concentration of 100 µM resulted in a significant decrease in cell viability compared to untreated controls.
  • Antimicrobial Testing : Another study evaluated the compound's effectiveness against MRSA, demonstrating notable inhibitory effects at concentrations below those required for standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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